
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound characterized by the presence of an acetyloxy group and a dioxaphospholan ring. This compound is notable for its unique structure, which includes a phosphorus atom bonded to an oxygen atom within a five-membered ring. The acetyloxy group is a functional group with the formula −OCOCH₃, which differs from the acetyl group by the presence of an additional oxygen atom .
Vorbereitungsmethoden
The synthesis of 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phosphorus precursor with acetic anhydride in the presence of a base such as pyridine. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .
Analyse Chemischer Reaktionen
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to regenerate the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of alcohol functionalities.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves the interaction of its acetyloxy group with various molecular targets. The compound can act as an acetylating agent, transferring its acetyloxy group to nucleophilic sites on target molecules. This process can modify the activity of enzymes and other proteins, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one include:
2-(Acetyloxy)benzoic acid (Aspirin): Known for its analgesic and anti-inflammatory properties.
Ethyl acetoacetate: Used in the synthesis of various ketones and other molecules.
Acetic anhydride: Commonly used as an acetylating agent in organic synthesis.
Eigenschaften
CAS-Nummer |
105900-04-7 |
|---|---|
Molekularformel |
C8H15O5P |
Molekulargewicht |
222.18 g/mol |
IUPAC-Name |
(4,4,5,5-tetramethyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl) acetate |
InChI |
InChI=1S/C8H15O5P/c1-6(9)11-14(10)12-7(2,3)8(4,5)13-14/h1-5H3 |
InChI-Schlüssel |
FBONKKLGDNFTFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OP1(=O)OC(C(O1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


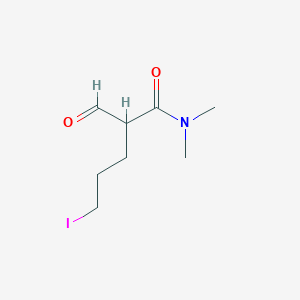
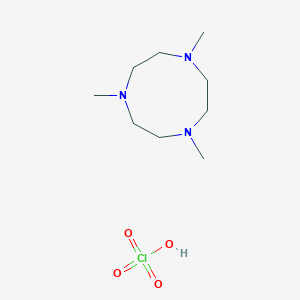
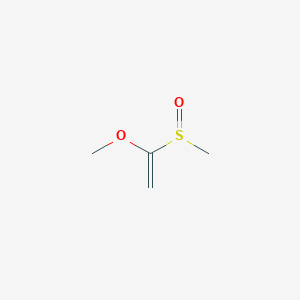
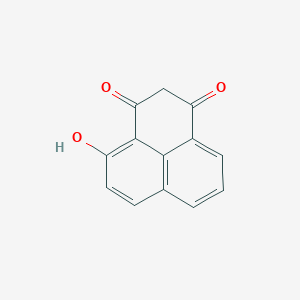
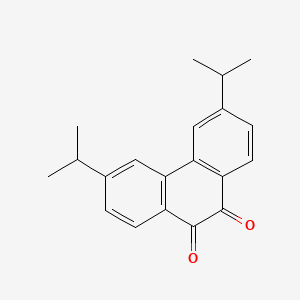
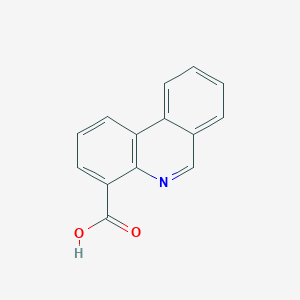
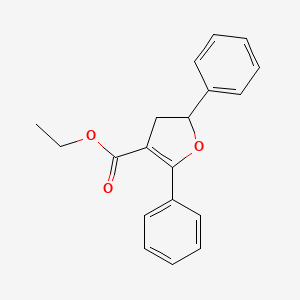
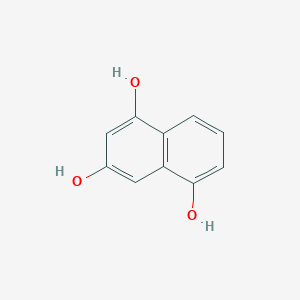
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)

![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)
